1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
Overview
Description
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to cell cycle arrest, impaired DNA repair, and cell death .
Result of Action
The molecular and cellular effects of this compound’s action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . This could lead to cell cycle arrest, impaired DNA repair, and ultimately, cell death.
Biochemical Analysis
Biochemical Properties
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially inhibiting or activating them, which can alter metabolic pathways and biochemical processes within cells . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules, leading to changes in downstream effects such as gene transcription and protein synthesis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions and the specific cell types used.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. This can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. Its localization and accumulation within specific tissues or cells can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLDMUNLJGEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.